molecular formula C9H15ClN2O2 B1371138 1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide CAS No. 1153301-68-8

1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide

Cat. No.: B1371138
CAS No.: 1153301-68-8
M. Wt: 218.68 g/mol
InChI Key: IVDDNFYYSVEQMB-UHFFFAOYSA-N
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Description

1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the piperidine ring, along with a carboxamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide typically involves the reaction of N-methylpiperidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

N-methylpiperidine+chloroacetyl chlorideThis compound\text{N-methylpiperidine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} N-methylpiperidine+chloroacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:

  • Mixing the reactants in a suitable solvent.
  • Controlling the temperature and pressure to facilitate the reaction.
  • Purifying the product through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products include substituted piperidine derivatives.

    Hydrolysis: Products include carboxylic acids and amines.

    Oxidation and Reduction: Products include N-oxides and reduced amines.

Scientific Research Applications

1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: This compound shares the chloroacetyl group but has a different ring structure.

    2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: This compound has a similar chloroacetyl group but is part of a more complex structure.

Uniqueness

1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2/c1-11-9(14)7-2-4-12(5-3-7)8(13)6-10/h7H,2-6H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDDNFYYSVEQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN(CC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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